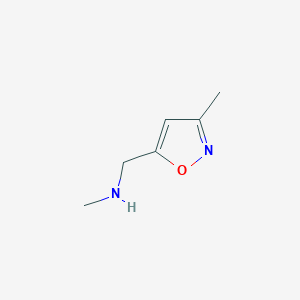
1,2-双(2-氰乙氧基)乙烷
描述
“1,2-Bis(2-cyanoethoxy)ethane” is a chemical compound with the molecular formula C8H12N2O21. It is also known by other names such as Ethylene glycol bis(propionitrile) ether, 3,3’-(Ethylenedioxy)dipropionitrile, and 3,3’-(Ethylenedioxy)dipropiononitrile1.
Synthesis Analysis
In a study, it was reported that 1,2-Bis(2-cyanoethoxy)ethane (DENE) and 1,3,6-Hexanetricarbonitrile (HTCN) were used in a modified electrolyte2. However, the exact synthesis process of 1,2-Bis(2-cyanoethoxy)ethane was not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of 1,2-Bis(2-cyanoethoxy)ethane consists of an ethylene glycol backbone with cyanoethyl ether groups attached1. The InChI representation of the molecule is InChI=1S/C8H12N2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-2,5-8H21.
Chemical Reactions Analysis
In the context of lithium-ion batteries, 1,2-Bis(2-cyanoethoxy)ethane (DENE) has been used in a modified electrolyte. It was found that DENE and HTCN are inclined to coordinate with transition metals. However, the prior decomposition of DENE additives can damage the cathode electrolyte interface (CEI) layer2.
Physical And Chemical Properties Analysis
The molecular weight of 1,2-Bis(2-cyanoethoxy)ethane is 168.19 g/mol1. It has a density of 1.1±0.1 g/cm3 and a boiling point of 358.5±22.0 °C at 760 mmHg3. The exact melting point is not available3.
科学研究应用
化学反应和合成
1,2-双(2-氰乙氧基)乙烷已参与各种化学反应和合成过程。例如,它被用于合成双[2-(4,4-二甲基-5,6-二氢-2-噁唑基)]二乙醚和1,2-二{β-[2-(4,4-二甲基-5,6-二氢-2-噁唑基)]乙氧基}乙烷,这些化合物在水性碱中水解产生3-甲基-3-氨基-1-丁醇 (Kuznetsov et al., 2001)。此外,它在合成无环聚醚二羧酸用于选择性Pb(II)萃取中的作用展示了它在创建特定分子框架中的重要性 (Hayashita et al., 1999)。
聚合物化学
在聚合物化学中,1,2-双(2-氰乙氧基)乙烷在聚加成反应中发挥着关键作用。例如,其衍生物被用于双(五元和六元环碳酸酯)与二胺的聚加成反应,以产生具有不同分子量和反应速率的聚合物 (Tomita et al., 2001)。
有机金属化学
在有机金属化学中,1,2-双(2-氰乙氧基)乙烷已被用于合成新颖的配合物。一个例子是其转化为桥联的乌兰烷,表明了其灵活性和结构动态 (Streitwieser et al., 1993)。
材料科学
这种化合物还在材料科学中找到了应用。例如,在膜技术领域,一种相关化合物双(三乙氧基硅基)乙烷被用于制备具有不同硅前体影响无定形网络的有机-无机杂化硅膜。这些膜展示了显著的气体渗透特性 (Kanezashi et al., 2010)。
晶体学
在晶体学中,1,2-双(1-芳基-3-甲基三氮唑-3-基-)乙烷,1,2-双(2-氰乙氧基)乙烷的衍生物,已被研究其分子和晶体结构。这些研究为理解固态中的构象状态和分子排列提供了见解,这对于理解材料性质至关重要 (Pottie et al., 1998)。
催化
1,2-双(2-氰乙氧基)乙烷及其衍生物也在催化中得到了探索。例如,它们已被用于开发用于烯烃聚合的催化剂,展示了这种化合物在合成工业应用高效配体方面的多功能性 (Lotfi et al., 2019)。
未来方向
In the field of lithium-ion batteries, 1,2-Bis(2-cyanoethoxy)ethane has shown potential in improving the stability of high-capacity Ni-rich cathodes2. This suggests that further research and development in this area could lead to more efficient and durable batteries.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
属性
IUPAC Name |
3-[2-(2-cyanoethoxy)ethoxy]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHRQKSLPFJQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044656 | |
| Record name | 3,3'-(Ethylenedioxy)dipropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(2-cyanoethoxy)ethane | |
CAS RN |
3386-87-6 | |
| Record name | 3,3′-[1,2-Ethanediylbis(oxy)]bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-(Ethylenedioxy)dipropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(2-cyanoethoxy)ethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-(Ethylenedioxy)dipropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(ethylenedioxy)dipropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-(ETHYLENEDIOXY)DIPROPIONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/233IZ4495B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)

![3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359974.png)
![3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359975.png)
![3-[1-(3,5-dimethylphenyl)-3-ethyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1359976.png)
![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)
![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)
![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)
![{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1359982.png)


